molecular formula C19H23NO3 B1139316 Mavoglurant racemate CAS No. 1636881-61-2

Mavoglurant racemate

Cat. No. B1139316
CAS RN: 1636881-61-2
M. Wt: 313.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mavoglurant racemate is the racemate form of Mavoglurant, a novel, non-competitive mGlu5 receptor antagonist .


Molecular Structure Analysis

Mavoglurant has a molecular formula of C19H23NO3 and a molecular weight of 313.39 .


Chemical Reactions Analysis

Mavoglurant (racemate) is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The resolution of racemates into their component enantiomers is a process called resolution . Many kinds of chemical and physical reactions, including salt formation, may be used to achieve the diastereomeric intermediates needed for separation .


Physical And Chemical Properties Analysis

Mavoglurant has a molecular formula of C19H23NO3 and a molecular weight of 313.39 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Metabolism and Disposition

Mavoglurant (AFQ056), a selective metabotropic glutamate receptor subtype-5 antagonist, shows potential in the study of metabolism and disposition. Research reveals that after oral administration in healthy subjects, mavoglurant is absorbed ≥50% of the dose, reaching mean plasma Cmax values of 140 ng/ml. Its elimination occurs predominantly through oxidative metabolism, involving the tolyl-methyl group and the phenyl-ring, producing several metabolites (Walles et al., 2013).

Application in Fragile X Syndrome

Mavoglurant has been evaluated in the treatment of behavioral symptoms in adolescent patients with fragile X syndrome (FXS). However, studies indicate that treatment with mavoglurant did not show greater response compared to placebo in any specific improvement domain, despite changes observed in behavior, mood, engagement, and communication (Bailey et al., 2015).

Use in Parkinson’s Disease

In studies involving Parkinson’s disease patients with levodopa-induced dyskinesia (LID), mavoglurant showed inconsistent results regarding its efficacy. A meta-analysis concluded that mavoglurant is not significantly superior to placebo in improving “off-time,” “on time,” or dyskinesia scales in Parkinson's disease patients (Negida et al., 2021).

Impact on Obsessive-Compulsive Disorder

Research investigating mavoglurant as an augmentation therapy to SSRIs in patients with obsessive–compulsive disorder (OCD) found no significant difference in improvement compared with placebo. The study highlighted the need for further investigation into the use of mGluR5 receptor antagonists for OCD treatment (Rutrick et al., 2017).

Pharmacokinetic Modeling

Mavoglurant's population pharmacokinetics have been studied using a Bayesian approach and physiological modeling, which is useful for predicting drug-drug interaction and the impact of age on its pharmacokinetics. This research aids in understanding the systemic behavior of mavoglurant in different patient populations (Wendling et al., 2015).

Clinical Trials in Fragile X Syndrome

In double-blind, placebo-controlled trials, mavoglurant was tested in adolescents and adults with FXS. These studies did not achieve their primary efficacy endpoint of improvement in behavioral symptoms, challenging the mGluR theory of FXS and highlighting the complexity of translating preclinical results to human treatment (Berry-Kravis et al., 2016).

Brain Receptor Occupancy Studies

Mavoglurant's impact on brain mGlu5 receptors has been examined using positron emission tomography (PET) imaging in healthy volunteers. The study revealed dose- and exposure-dependent displacement of [11C]-ABP688 from mGluR5 receptors, providing insights into mavoglurant’s neurological activity (Streffer et al., 2021).

Drug Development and Characterization

The development and initial pharmacological characterization of mavoglurant as an mGlu5 receptor antagonist highlight its potential clinical applications, including its use in L-dopa induced dyskinesia in Parkinson's disease and Fragile X syndrome (Vranesic et al., 2014).

Neuroimaging Biomarkers

Mavoglurant's effects on functional connectivity in animal models of FXS suggest that it may have targeted, network-specific impacts on brain connectivity. This research contributes to the understanding of mavoglurant’s influence on the neural circuits related to FXS (Zerbi et al., 2019).

Mechanism of Action

Mavoglurant exerts its effect as an antagonist of the metabotropic glutamate receptor 5 (mGluR 5) .

properties

CAS RN

1636881-61-2

Product Name

Mavoglurant racemate

Molecular Formula

C19H23NO3

Molecular Weight

313.39

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.